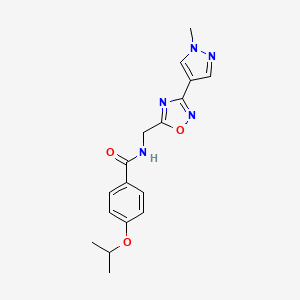

4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

This compound features a benzamide core substituted with a 4-isopropoxy group, linked via a methylene bridge to a 1,2,4-oxadiazole ring. The oxadiazole is further substituted at the 3-position with a 1-methyl-1H-pyrazol-4-yl moiety.

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-11(2)24-14-6-4-12(5-7-14)17(23)18-9-15-20-16(21-25-15)13-8-19-22(3)10-13/h4-8,10-11H,9H2,1-3H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDOXTSTWIYPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound that incorporates a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. The oxadiazole ring system has been extensively studied for its potential in various therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on available literature.

Chemical Structure and Properties

The chemical structure of 4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can be represented as follows:

This compound features an isopropoxy group and a pyrazole ring, which may contribute to its biological activity.

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole core have demonstrated significant antimicrobial properties. Studies have shown that derivatives of oxadiazole exhibit activity against various bacterial strains. For instance, research indicates that oxadiazole derivatives can inhibit both Gram-positive and Gram-negative bacteria effectively. In particular:

- Dhumal et al. (2016) reported that certain oxadiazole derivatives showed strong inhibition against Mycobacterium bovis BCG .

- Desai et al. (2016) found that oxadiazole hybrids exhibited notable antimicrobial effects against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of oxadiazole derivatives have also been documented. These compounds may inhibit inflammatory mediators and pathways:

- A study highlighted the anti-inflammatory effects of oxadiazole derivatives in models of acute inflammation, suggesting potential therapeutic applications in conditions like arthritis .

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has been a focal point in recent research:

- Various studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms including the modulation of signaling pathways involved in cell proliferation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of new oxadiazole derivatives:

The mechanisms through which 4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Many oxadiazoles act as enzyme inhibitors affecting metabolic pathways crucial for microbial survival.

- Modulation of Cell Signaling : These compounds can interfere with signaling pathways involved in inflammation and cancer progression.

- Induction of Apoptosis : Certain derivatives promote programmed cell death in malignant cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a common scaffold with several analogs, characterized by a 1,2,4-oxadiazole ring coupled to a benzamide derivative. Key variations arise from substituents on the benzamide and oxadiazole rings, which influence physicochemical properties and biological activity.

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

- Molecular Weight : The target compound (343.3 g/mol) is lighter than the pyrimidine-linked analog (342.2 g/mol) but heavier than the methylthio analog (329.4 g/mol) due to the bulky isopropoxy group .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 4-isopropoxy-N-...benzamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the 1,2,4-oxadiazole core via cyclization of nitrile derivatives with hydroxylamine under reflux conditions (e.g., ethanol, 80°C for 6–12 hours) .

- Step 2: Introduction of the 1-methyl-1H-pyrazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

- Step 3: Coupling the oxadiazole-pyrazole intermediate with 4-isopropoxybenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .

Critical Parameters: - Solvent polarity and temperature control to avoid side reactions (e.g., dimerization of intermediates) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H/13C NMR to confirm regiochemistry of the oxadiazole and pyrazole rings .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzamide and isopropoxy groups .

- High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks and isotopic patterns .

- X-ray Crystallography: For absolute configuration determination, particularly if biological activity is stereospecific .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

A systematic approach involves varying parameters and analyzing outcomes (Table 1):

| Parameter | Optimization Strategy | Evidence |

|---|---|---|

| Solvent | Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for cyclization steps | |

| Catalyst | Screen Pd(PPh3)4 vs. CuI for coupling reactions; monitor via TLC | |

| Temperature | Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 30 minutes) | |

| Purification | Compare HPLC (C18 column) vs. recrystallization (ethanol/water) for final product purity |

Data Contradiction Note: Some studies report higher yields in DMF, while others favor toluene due to reduced side-product formation . Pilot small-scale reactions to identify solvent compatibility.

Advanced: How can discrepancies in reported biological activity data be resolved?

Methodological Answer:

Discrepancies may arise from:

- Assay Variability: Standardize assays (e.g., IC50 measurements) using reference inhibitors and consistent cell lines .

- Structural Analogues: Compare activity of the parent compound with derivatives lacking the isopropoxy group to isolate pharmacophoric contributions .

- Solubility Effects: Use DMSO stock solutions at ≤0.1% to avoid solvent interference in cellular assays .

Example Workflow:

Replicate reported assays under controlled conditions.

Perform dose-response curves with positive controls.

Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs (common targets for benzamide derivatives).

- Validate docking poses with co-crystallized ligands (e.g., PDB: 6XPT) .

- Molecular Dynamics (MD):

- Simulate binding stability (50 ns trajectories) in explicit solvent (TIP3P water) using GROMACS .

- QSAR Modeling:

- Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors .

Critical Note: Cross-validate computational predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Focus on modifying three regions (Figure 1):

Benzamide Core: Replace isopropoxy with ethoxy or cyclopropoxy to assess steric effects .

Oxadiazole Ring: Substitute with 1,3,4-thiadiazole and compare electronic profiles via DFT calculations .

Pyrazole Substituent: Introduce halogens (F, Cl) or methyl groups to probe hydrophobic interactions .

Experimental Design:

- Synthesize 10–15 analogues using parallel synthesis.

- Test in enzymatic assays (e.g., kinase inhibition) and cellular models (e.g., apoptosis assays).

- Correlate activity with computed descriptors (e.g., molecular dipole, HOMO-LUMO gap) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.